(4-Fluoropyrimidin-2-yl)methanamine

Medicinal Chemistry Drug Design Physicochemical Properties

Research groups targeting JAK/Syk kinases or GPCRs often face supply bottlenecks for 4-fluoro-pyrimidine scaffolds. This building block resolves that gap with a non-substitutable 4-fluoro substitution pattern that dictates SNAr reactivity, metabolic stability, and target-binding electronics. - Enables sequential, chemoselective SNAr at C2 vs C4 for unsymmetrical drug candidates - Fluorine block enhances metabolic stability and membrane permeability over non-fluorinated analogs - Supplied as ≥98% pure material with full analytical documentation for patent-ready SAR libraries

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
Cat. No. B12076782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoropyrimidin-2-yl)methanamine
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1F)CN
InChIInChI=1S/C5H6FN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2
InChIKeyGLWOTXOLNIJCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoropyrimidin-2-yl)methanamine: Core Properties


(4-Fluoropyrimidin-2-yl)methanamine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 4-position and an aminomethyl group at the 2-position of the pyrimidine ring . This structural motif is frequently employed as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and ligands targeting G protein-coupled receptors (GPCRs) . The compound's fluorination pattern and primary amine handle confer distinct chemical reactivity and physicochemical properties that differentiate it from non-fluorinated or alternatively substituted pyrimidine analogs, making it a specific tool for structure-activity relationship (SAR) exploration in drug discovery programs.

Fluorinated pyrimidine building block for kinase inhibitor and GPCR ligand synthesis.
Primary amine handle enables diverse coupling and derivatization strategies.
4-Fluoro substitution imparts distinct electronic properties for SAR exploration.

(4-Fluoropyrimidin-2-yl)methanamine: Why Substitution Fails


Direct substitution of (4-Fluoropyrimidin-2-yl)methanamine with its closest structural analogs, such as the 4-chloro or 4-methoxy derivatives, is chemically and functionally invalid due to fundamentally different electronic profiles and reactivity. The electron-withdrawing fluorine atom exerts a strong inductive effect, significantly altering the electron density of the pyrimidine ring and the pKa of the aminomethyl group compared to electron-donating substituents like methoxy or alternative halogens . This directly impacts nucleophilic aromatic substitution (SNAr) reactivity, metabolic stability, and hydrogen-bonding capacity in biological target engagement . Furthermore, replacing the fluorine with hydrogen (non-fluorinated analog) can drastically alter logP, membrane permeability, and target binding kinetics, undermining the integrity of SAR studies [1]. Therefore, for projects requiring a 4-fluoro-substituted pyrimidine scaffold, this compound is a non-substitutable, precision building block.

Target Attribute
Substitution Risk
Electronic profile: 4-F induces electron withdrawal
4-Methoxy donates electrons, altering pKa and hydrogen-bonding capacity
SNAr chemoselectivity: moderate reactivity for sequential derivatization
4-Chloro higher reactivity may limit control in stepwise synthesis
Lipophilicity/permeability: enhanced by fluorine
Non-fluorinated analog alters logP, affecting membrane permeability context in SAR

(4-Fluoropyrimidin-2-yl)methanamine: Product Evidence


Lipophilicity and Membrane Permeability

The substitution of a 4-fluoro group on the pyrimidine core of (4-Fluoropyrimidin-2-yl)methanamine is a well-established strategy to enhance lipophilicity and cellular permeability compared to its non-fluorinated pyrimidine counterpart. Fluorine's high electronegativity and small van der Waals radius allow it to mimic hydrogen, but its electron-withdrawing inductive effect reduces overall molecular polarizability and alters logP. This is a class-level inference from fluoropyrimidine medicinal chemistry principles , where fluorination often leads to a measurable increase in logD, enhancing the compound's ability to cross biological membranes. This property is a key driver in the compound's selection as a starting scaffold for kinase inhibitors where intracellular target engagement is paramount.

Lipophilicity
Class-level inference
Predicted increase in logP vs non-fluorinated analog
Supports membrane permeability improvement for intracellular target access
No experimental logD data available; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

SNAr Reactivity and Chemoselectivity

In the context of nucleophilic aromatic substitution (SNAr), the 4-fluoro substituent in (4-Fluoropyrimidin-2-yl)methanamine presents a distinct reactivity profile compared to its 4-chloro analog. While the chlorine in (4-Chloropyrimidin-2-yl)methanamine is more reactive in SNAr, the 4-fluoro group in the target compound offers a higher degree of chemoselectivity due to its lower reactivity, allowing for stepwise, sequential derivatization strategies . This property is crucial when synthesizing complex kinase inhibitors where multiple reactive handles must be differentiated. Furthermore, the 4-fluoro group's electronic effect can stabilize certain transition states or product conformations, as suggested by NMR conformational studies on analogous fluorinated pyrimidines [1].

SNAr Chemoselectivity
Cross-study comparable
4-Fluoro: Moderate reactivity, high chemoselectivity
4-Chloro: Higher reactivity, lower chemoselectivity
Enables sequential, controlled derivatization strategies
General heteroaromatic trend; verify in specific substrate context
Synthetic Chemistry Medicinal Chemistry Building Blocks

JAK/Syk Kinase Inhibitor Scaffold

(4-Fluoropyrimidin-2-yl)methanamine serves as a direct building block for the 2,4-disubstituted pyrimidine core found in numerous potent kinase inhibitors. Its structure is explicitly claimed as a key intermediate in the synthesis of compounds designed to inhibit JAK and/or Syk kinase activity [1]. While specific IC50 values for the building block itself are not applicable, its utility is proven through the activity of the final compounds. For example, a derivative containing a 2-aminomethyl-4-fluoropyrimidine core demonstrated potent inhibition of RIPK1 with an IC50 of 100 nM [2]. This is a direct link to a pharmacologically relevant target, demonstrating that the core scaffold, once elaborated, yields nanomolar-level potency. This provides a clear rationale for selecting this building block over non-fluorinated analogs that would lead to different SAR and potency outcomes .

Derived Kinase Potency
Supporting evidence
IC50 100 nM RIPK1 (fluorinated scaffold derivative)
Supports kinase inhibitor scaffold development for SAR programs
Non-fluorinated core derivative shows IC50 5 nM for JAK2; fluorination choice depends on selectivity profile
Kinase Inhibition JAK Syk Medicinal Chemistry

(4-Fluoropyrimidin-2-yl)methanamine: Application Scenarios


JAK/Syk Inhibitor Library Synthesis

Based on its patent-protected role as a core scaffold for JAK and Syk inhibitors , (4-Fluoropyrimidin-2-yl)methanamine is an ideal starting material for medicinal chemistry groups focused on developing novel therapeutics for autoimmune diseases and hematological malignancies. The 4-fluoro substituent offers a distinct electronic and steric environment for optimizing selectivity against a panel of kinases, a critical step in reducing off-target toxicity. Procuring this building block ensures that the library design can fully explore the SAR around this specific fluorinated chemotype, which is crucial for patenting and differentiating from competitor programs using non-fluorinated or differently halogenated cores.

Chemoselective SNAr for Complex Ligand Synthesis

For synthetic chemists planning to build complex molecules with multiple reactive sites, (4-Fluoropyrimidin-2-yl)methanamine offers a valuable advantage over its more reactive 4-chloro analog . The moderate reactivity of the 4-fluoro group allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled and selective introduction of different substituents at the 2- and 4-positions of the pyrimidine ring . This property is essential for preparing unsymmetrical, highly functionalized drug candidates and chemical probes, making this compound a strategic choice for complex target synthesis where chemoselectivity is paramount.

PK Enhancement in Lead Optimization

In a lead optimization campaign, (4-Fluoropyrimidin-2-yl)methanamine can be strategically used to address specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. The incorporation of fluorine is a common tactic to increase metabolic stability and improve membrane permeability, as fluorine atoms can block metabolically labile sites and increase lipophilicity . Medicinal chemists can use this compound to replace a non-fluorinated or electron-rich pyrimidine core in an existing lead series, with the expectation that the resulting analog may exhibit improved oral bioavailability and a longer half-life, based on established class-level principles of fluorine substitution in medicinal chemistry.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (e.g., JAK/Syk)
4-Fluoropyrimidine scaffold for electronic SAR
Target selectivity and potency profiling
Chemoselective derivatization for complex ligands
Differential SNAr reactivity for sequential functionalization
Synthetic route chemoselectivity verification
Lead optimization for ADME properties
Fluorine-mediated lipophilicity and metabolic stability
Membrane permeability and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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